4-[(3-Nitrophenyl)sulfonylamino]benzenesulfonic acid
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Overview
Description
4-[(3-Nitrophenyl)sulfonylamino]benzenesulfonic acid is an aromatic sulfonic acid derivative It is characterized by the presence of both nitro and sulfonyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitrophenyl)sulfonylamino]benzenesulfonic acid typically involves the sulfonation of 4-aminobenzenesulfonic acid followed by nitration. The reaction conditions often require the use of concentrated sulfuric acid and fuming nitric acid to introduce the nitro group onto the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation and nitration processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Nitrophenyl)sulfonylamino]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfonamide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sulfuric acid and nitric acid are used for sulfonation and nitration, respectively.
Major Products Formed
Oxidation: Formation of 4-[(3-Aminophenyl)sulfonylamino]benzenesulfonic acid.
Reduction: Formation of 4-[(3-Nitrophenyl)sulfonamide]benzenesulfonic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(3-Nitrophenyl)sulfonylamino]benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(3-Nitrophenyl)sulfonylamino]benzenesulfonic acid involves its interaction with specific molecular targets. For example, as a human neutrophil elastase inhibitor, it binds to the active site of the enzyme, preventing its proteolytic activity. This interaction is mediated by the formation of a covalent acyl-enzyme complex, which is stabilized by hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
Sulfanilic acid: An aromatic amine derivative of benzenesulfonic acid, used in the synthesis of azo dyes.
p-Toluenesulfonic acid: A derivative with a methyl group, commonly used as a catalyst in organic synthesis.
Uniqueness
4-[(3-Nitrophenyl)sulfonylamino]benzenesulfonic acid is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an enzyme inhibitor sets it apart from simpler sulfonic acid derivatives.
Properties
IUPAC Name |
4-[(3-nitrophenyl)sulfonylamino]benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O7S2/c15-14(16)10-2-1-3-12(8-10)22(17,18)13-9-4-6-11(7-5-9)23(19,20)21/h1-8,13H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVJFWPLPCLFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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